molecular formula C10H13NO3 B13889556 Methyl 2-(2-hydroxypropan-2-yl)isonicotinate

Methyl 2-(2-hydroxypropan-2-yl)isonicotinate

Cat. No.: B13889556
M. Wt: 195.21 g/mol
InChI Key: GXYZIIZPZSMKTI-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxypropan-2-yl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group attached to the isonicotinic acid framework, with an additional hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxypropan-2-yl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxypropan-2-yl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-hydroxypropan-2-yl)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxypropan-2-yl)isonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isonicotinate
  • Methyl nicotinate
  • 2-nitrotoluene
  • Salicylamide

Uniqueness

Methyl 2-(2-hydroxypropan-2-yl)isonicotinate is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-10(2,13)8-6-7(4-5-11-8)9(12)14-3/h4-6,13H,1-3H3

InChI Key

GXYZIIZPZSMKTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)C(=O)OC)O

Origin of Product

United States

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